molecular formula C27H36ClNO4 B1676939 Nantradol hydrochloride CAS No. 65511-42-4

Nantradol hydrochloride

Cat. No.: B1676939
CAS No.: 65511-42-4
M. Wt: 474.0 g/mol
InChI Key: NSOGAHPJIFTUHV-DVTLTWPTSA-N
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Description

Levonantradol hydrochloride or l-Nantradol hydrochloride , is an analog of delta (9)-tetrahydrocannabinol (THC). It shares structural similarities with THC, a well-known compound found in cannabis. Levonantradol acts as a potent anti-analgesic agent .

Preparation Methods

Reaction Conditions:: The specific reaction conditions for Nantradol hydrochloride synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. Typically, pharmaceutical companies closely guard such information due to commercial interests.

Chemical Reactions Analysis

Types of Reactions:: Nantradol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Oxidative processes may modify its structure.

    Reduction: Reduction reactions can alter functional groups.

    Substitution: Substituting specific atoms or groups can lead to derivatives.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:

    Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: React with appropriate nucleophiles or electrophiles.

Major Products:: The major products formed during these reactions would be Nantradol derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Nantradol hydrochloride finds applications in various fields:

    Chemistry: Used as a research tool to study cannabinoid receptors and their ligands.

    Biology: Investigated for its effects on pain pathways and neurobiology.

    Medicine: Explored for potential therapeutic applications, although clinical use remains limited.

    Industry: May have applications in drug development and pain management.

Mechanism of Action

The exact mechanism by which Nantradol exerts its effects is not fully elucidated. it likely involves interactions with cannabinoid receptors (CB₁ and CB₂) in the endocannabinoid system. Activation of these receptors modulates pain perception, inflammation, and other physiological processes.

Comparison with Similar Compounds

Nantradol hydrochloride stands out due to its unique structure and anti-analgesic properties. While it shares similarities with THC, its distinct features set it apart.

Similar Compounds::

    Delta (9)-Tetrahydrocannabinol (THC): The well-known psychoactive compound found in cannabis.

    Nabilone: Another synthetic cannabinoid used for antiemetic and analgesic purposes.

Properties

CAS No.

65511-42-4

Molecular Formula

C27H36ClNO4

Molecular Weight

474.0 g/mol

IUPAC Name

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride

InChI

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17?,18-,21+,23-,24+;/m0./s1

InChI Key

NSOGAHPJIFTUHV-DVTLTWPTSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

levonantradol
nantradol
nantradol hydrochloride
nantradol hydrochloride (6S-(3(S*), 6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol hydrochloride, (3(R*),6alpha,6aalpha,9alpha,10abeta)-(+)-isomer
nantradol, ((3(R*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, ((3(S*),6alpha,6aalpha,9alpha,10abeta)-(+-))-isomer
nantradol, (6R-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isomer
nantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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